![molecular formula C9H12FNO3S B2904923 2-[(2-Methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride CAS No. 2248347-52-4](/img/structure/B2904923.png)
2-[(2-Methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride, also known as MS-PPOH, is a chemical compound that has gained significant attention in scientific research due to its potential as a selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of fatty acids and has been linked to various physiological and pathological conditions, including inflammation, hypertension, and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
Role in Environmental Studies and Pollutant Analysis
Fluorochemicals, including compounds with sulfonyl fluoride groups, have been extensively studied for their environmental persistence and bioaccumulation potential. The environmental science community has focused on perfluorinated acids (PFAs), especially perfluorooctane sulfonyl fluoride (POSF)-based materials, for their widespread presence and impact on human and ecological health. Studies have shown that these substances, due to their chemical stability and resistance to degradation, can accumulate in the environment, leading to significant contamination of water, soil, and biota (D’eon & Mabury, 2011). Research in this area aims to understand the sources, transformation, and fate of fluorochemicals, contributing to the development of strategies for pollution control and remediation.
Advancements in Polymer Science
The unique properties of fluorochemicals, including those similar to 2-[(2-Methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride, have led to significant advancements in polymer science. Fluoropolymers, characterized by their high thermal, chemical, and oxidative stability, are crucial in various high-performance applications. The study of fluoropolymers explores their synthesis, processing, and application in areas ranging from aerospace to consumer goods. Research in this field focuses on enhancing the performance characteristics of these materials while addressing environmental and health concerns associated with their use and disposal (Henry et al., 2018).
Biodegradation and Environmental Fate
Understanding the biodegradation and environmental fate of fluorochemicals is essential for assessing their long-term impact on ecosystems and human health. Studies have investigated microbial degradation pathways and the potential for environmental transformation of these compounds. Insights from this research help in evaluating the persistence of fluorochemicals and their breakdown products, guiding the development of more sustainable chemicals with reduced environmental footprints (Liu & Avendaño, 2013).
Toxicological Assessment
Evaluating the toxicological profiles of fluorochemicals, including those related to sulfonyl fluoride compounds, is crucial for understanding their health implications. Research in this area focuses on the mechanisms of action, exposure pathways, and potential health effects associated with these chemicals. Such studies are vital for informing risk assessments, regulatory decisions, and the development of guidelines for safe use and exposure limits (Coperchini et al., 2017).
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3S/c1-9(2,3)14-8-7(15(10,12)13)5-4-6-11-8/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRWGCKKCDDXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=N1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2904840.png)
![6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2904841.png)
![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)
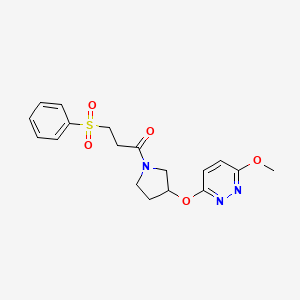

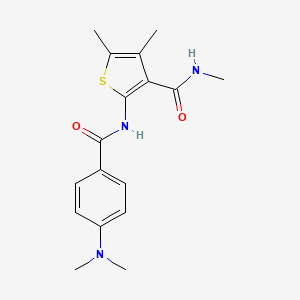
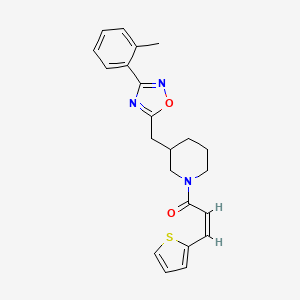
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)
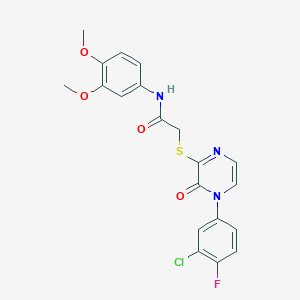


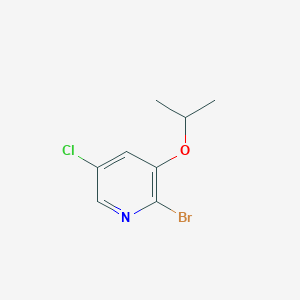

![4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2904861.png)